molecular formula C14H17N3 B2748953 5-(Piperidin-1-yl)isoquinolin-8-amine CAS No. 923211-75-0

5-(Piperidin-1-yl)isoquinolin-8-amine

Cat. No. B2748953
CAS RN: 923211-75-0
M. Wt: 227.311
InChI Key: FQYACGNUUDWZND-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)isoquinolin-8-amine is a biochemical compound used for proteomics research . It has a molecular formula of C14H17N3 and a molecular weight of 227.3 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-(Piperidin-1-yl)isoquinolin-8-amine, involves various intra- and intermolecular reactions . For instance, Martin et al. developed a [5 + 1] aza-Sakurai cyclization for spiropiperidines and piperidines synthesis using amines with cyclic ketones and aldehydes, respectively .


Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-yl)isoquinolin-8-amine is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The compound’s InChI code is 1S/C14H17N3/c15-13-4-5-14(17-8-2-1-3-9-17)11-6-7-16-10-12(11)13/h4-7,10H,1-3,8-9,15H2 .


Physical And Chemical Properties Analysis

5-(Piperidin-1-yl)isoquinolin-8-amine is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 5-(Piperidin-1-yl)isoquinolin-8-amine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidine derivatives, such as 5-(Piperidin-1-yl)isoquinolin-8-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-piperidin-1-ylisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-13-4-5-14(17-8-2-1-3-9-17)11-6-7-16-10-12(11)13/h4-7,10H,1-3,8-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYACGNUUDWZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-yl)isoquinolin-8-amine

CAS RN

923211-75-0
Record name 5-(piperidin-1-yl)isoquinolin-8-amine
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